molecular formula C20H21FN4O4S B7542941 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline

4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline

Cat. No.: B7542941
M. Wt: 432.5 g/mol
InChI Key: CVBVRSBNASEGBZ-UHFFFAOYSA-N
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Description

4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline is a complex organic compound characterized by its quinazoline core structure, which is substituted with various functional groups including a fluorophenylsulfonyl moiety and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is to start with a suitable quinazoline derivative and introduce the piperazine and fluorophenylsulfonyl groups through a series of reactions including nucleophilic substitution and sulfonation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under certain conditions.

  • Reduction: The quinazoline core can be reduced to form different derivatives.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions might use oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction reactions could employ reducing agents such as lithium aluminum hydride.

  • Substitution reactions might use nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation can yield hydroxylated derivatives.

  • Reduction can produce amines or other reduced forms of the quinazoline core.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

  • Biology: It has been studied for its potential biological activities, including antiviral and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

  • Industry: Its unique chemical structure makes it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.

  • Piperazine derivatives: These compounds contain the piperazine ring but have different substituents attached to it.

  • Fluorophenylsulfonyl derivatives: These compounds feature the fluorophenylsulfonyl group but differ in their core structures.

Uniqueness: 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline is unique due to its combination of the quinazoline core, fluorophenylsulfonyl group, and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4S/c1-28-18-11-16-17(12-19(18)29-2)22-13-23-20(16)24-7-9-25(10-8-24)30(26,27)15-5-3-14(21)4-6-15/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBVRSBNASEGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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